molecular formula C8H10Cl2N4 B1488242 3,6-Dichloro-4-piperazin-1-yl-pyridazine CAS No. 1143575-88-5

3,6-Dichloro-4-piperazin-1-yl-pyridazine

Cat. No. B1488242
CAS RN: 1143575-88-5
M. Wt: 233.09 g/mol
InChI Key: HMPILFPQBJZQDZ-UHFFFAOYSA-N
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Description

“3,6-Dichloro-4-piperazin-1-yl-pyridazine” is a chemical compound with the molecular formula C8H10Cl2N4 . It is used as an intermediate in synthetic chemistry, especially in active pharmaceutical ingredients .


Synthesis Analysis

The synthesis of compounds similar to “3,6-Dichloro-4-piperazin-1-yl-pyridazine” has been reported in the literature . For instance, compounds bearing 3 (2 H )-pyridazinone and 1,2,4-triazole ring structures have been synthesized and their structures elucidated .


Molecular Structure Analysis

The molecular structure of “3,6-Dichloro-4-piperazin-1-yl-pyridazine” can be represented as a 2D Mol file or a computed 3D SD file . The molecule contains a total of 37 bond(s), including 19 non-H bond(s), 6 multiple bond(s), 3 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 tertiary amine(s) (aromatic), and 1 Pyridazine(s) .

Scientific Research Applications

Metabolism and Pharmacology

3,6-Dichloro-4-piperazin-1-yl-pyridazine, as a piperazine derivative, is involved in various metabolic and pharmacological pathways. Studies highlight the metabolism of related piperazine compounds and their pharmacological impacts, shedding light on the chemical's potential applications:

  • Metabolic Pathways and Metabolites Formation : The degradation of the piperazine ring in certain phenothiazine drugs leads to the formation of primary amines and their sulfoxides, which have been identified as urinary biotransformation products in various species. Such studies on piperazine-related compounds enhance our understanding of the metabolic pathways and potential biotransformation products of 3,6-Dichloro-4-piperazin-1-yl-pyridazine (Breyer, Gaertner, & Prox, 1974).

  • Pharmacological Effects and Receptor Interactions : Piperazine derivatives, including 3,6-Dichloro-4-piperazin-1-yl-pyridazine, have been studied for their effects on various receptors and biological processes. For instance, some compounds, acting as serotonin receptor agonists, influence serum cortisol and prolactin secretion in humans. These findings are vital for understanding the pharmacological implications of 3,6-Dichloro-4-piperazin-1-yl-pyridazine and its potential as a tool for studying receptor sensitivity (Lowy & Meltzer, 1988).

  • Effects on Body Temperature and Behavior : Investigations into the effects of piperazine derivatives on body temperature and behavior, especially in the context of psychiatric conditions like schizophrenia, provide insights into the compound's potential impact on physiological and psychological states. Such research is crucial for evaluating the therapeutic and side effect profiles of 3,6-Dichloro-4-piperazin-1-yl-pyridazine (Lee et al., 1992).

Serotonin Receptor Studies

Research involving piperazine derivatives extends to exploring their role in serotonin receptor occupancy and implications for the treatment of anxiety and depression:

  • Serotonin Receptor Occupancy : Studies demonstrate the occupancy of serotonin receptors by piperazine derivatives, indicating their potential role in treating conditions like anxiety and depression. Understanding the receptor occupancy and related pharmacodynamics of 3,6-Dichloro-4-piperazin-1-yl-pyridazine can guide its application in psychopharmacology and the development of novel therapeutic agents (Rabiner et al., 2002).

properties

IUPAC Name

3,6-dichloro-4-piperazin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N4/c9-7-5-6(8(10)13-12-7)14-3-1-11-2-4-14/h5,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPILFPQBJZQDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-4-(piperazin-1-yl)pyridazine

Synthesis routes and methods

Procedure details

18 g 3,4,6-trichloro-pyridazine and 34 g piperazine are suspended in 100 ml of ethanol and stirred for 30 minutes at ambient temperature. The precipitated solid is suction filtered. 500 ml of water are added to the mother liquor and the precipitated product is suction filtered. 14 g product are obtained as a solid. M.p=111-115° C.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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